4-フェニルピペリジン-4-カルボン酸塩酸塩

説明

4-Phenylpiperidine-4-carboxylic acid hydrochloride is a chemical compound that is closely related to the opioid analgesic meperidine . It is a phenylpiperidine class hydrochloride salt .

Synthesis Analysis

The synthesis of 4-Phenylpiperidine-4-carboxylic acid hydrochloride involves several steps. The chemical name for Meperidine hydrochloride is 1-Methyl-4-phenylpiperidine-4-carboxylic acid ethyl ester hydrochloride . The synthesis process involves the use of reactants such as dry dichloromethane and dry tetrahydrofuran .Molecular Structure Analysis

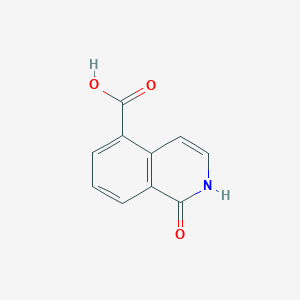

The molecular structure of 4-Phenylpiperidine-4-carboxylic acid hydrochloride is represented by the empirical formula C12H16ClNO2 . The molecular weight of the compound is 241.714 Da .Chemical Reactions Analysis

4-Phenylpiperidine-4-carboxylic acid hydrochloride is involved in various chemical reactions. For instance, 4-Acetyl-4-phenylpiperidine hydrochloride generates acetylperoxyl radical via laser flash photolysis in the presence of oxygen .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Phenylpiperidine-4-carboxylic acid hydrochloride include a density of 1.2±0.1 g/cm3, boiling point of 374.9±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . The compound also has a molar refractivity of 56.9±0.3 cm3 and a polar surface area of 49 Å2 .科学的研究の応用

薬物設計と合成

4-フェニルピペリジン-4-カルボン酸塩酸塩を含むピペリジン類は、薬物の設計における最も重要な合成フラグメントの1つです . これらは製薬業界で重要な役割を果たしています . その誘導体は、アルカロイドに加えて、20種類以上の薬物クラスに見られます .

神経伝達物質トランスポーター阻害剤の合成

4-フェニルピペリジン-4-カルボン酸塩酸塩の誘導体である4-アセチル-4-フェニルピペリジン塩酸塩は、ドーパミン受容体部位に作用する神経伝達物質トランスポーター阻害剤の合成に使用されてきました .

ピペリジン誘導体の合成

4-フェニルピペリジン-4-カルボン酸塩酸塩は、さまざまなピペリジン誘導体の合成に使用できます。置換ピペリジン、スピロピペリジン、縮合ピペリジン、ピペリジノンなどです .

潜在的薬物の生物学的評価

4-フェニルピペリジン-4-カルボン酸塩酸塩などのピペリジン部分を有する潜在的薬物の生物学的評価は、重要な研究分野です .

ヒドロキシピペリジンの多段階合成

4-フェニルピペリジン-4-カルボン酸塩酸塩は、(3S, 4R)-3-ヒドロキシピペリジン-4-カルボン酸のエナンチオ選択的多段階合成に使用されてきました .

生物活性ピペリジンの合成

4-フェニルピペリジン-4-カルボン酸塩酸塩などの置換ピペリジンの合成のための迅速かつ費用対効果の高い方法の開発は、現代の有機化学の重要な課題です .

作用機序

Target of Action

The primary target of 4-Phenylpiperidine-4-carboxylic acid hydrochloride is the GABA A receptor . This receptor plays a crucial role in inhibitory neurotransmission in the central nervous system.

Mode of Action

4-Phenylpiperidine-4-carboxylic acid hydrochloride acts as a partial agonist at the GABA A receptor The interaction with the GABA A receptor leads to an inhibition of ascending pain pathways, altering pain perception, and resulting in central nervous system depression .

Biochemical Pathways

The compound’s action on the GABA A receptor affects the GABAergic pathway . This pathway is involved in a variety of physiological processes, including the regulation of neuronal excitability and muscle tone.

Pharmacokinetics

Related compounds such as meperidine have been found to have significant first-pass uptake by the lungs and high plasma protein binding . These properties can impact the bioavailability of the compound.

Result of Action

The activation of the GABA A receptor by 4-Phenylpiperidine-4-carboxylic acid hydrochloride leads to a decrease in neuronal excitability. This can result in analgesic effects, reducing the perception of pain .

Action Environment

Environmental factors that could influence the action of 4-Phenylpiperidine-4-carboxylic acid hydrochloride include the presence of other drugs or substances that interact with the GABA A receptor, the physiological state of the individual (such as their liver function, which could affect drug metabolism), and the specific characteristics of the receptor in different individuals .

Safety and Hazards

特性

IUPAC Name |

4-phenylpiperidine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.ClH/c14-11(15)12(6-8-13-9-7-12)10-4-2-1-3-5-10;/h1-5,13H,6-9H2,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAFOQBKRECBLRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C2=CC=CC=C2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10655080 | |

| Record name | 4-Phenylpiperidine-4-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53484-76-7 | |

| Record name | 4-Phenylpiperidine-4-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenylpiperidine-4-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3R,7AR)-3-Phenyltetrahydropyrrolo[1,2-C]oxazol-5(3H)-one](/img/structure/B1416599.png)

![2-Chloro-5,6-dihydrocyclopenta[b]pyridin-7-one](/img/structure/B1416600.png)

![3-Chloro-5,7-dimethoxybenzo[d]isothiazole](/img/structure/B1416605.png)

![N-methyl-[6-(2-furyl)pyrid-3-yl]methylamine](/img/structure/B1416617.png)